5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene
Brand Name: Vulcanchem
CAS No.: 137529-57-8
VCID: VC21274735
InChI: InChI=1S/C22H31F3/c1-2-15-3-5-16(6-4-15)7-8-17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3
SMILES: CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Molecular Formula: C22H31F3
Molecular Weight: 352.5 g/mol

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene

CAS No.: 137529-57-8

Cat. No.: VC21274735

Molecular Formula: C22H31F3

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene - 137529-57-8

Specification

CAS No. 137529-57-8
Molecular Formula C22H31F3
Molecular Weight 352.5 g/mol
IUPAC Name 5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene
Standard InChI InChI=1S/C22H31F3/c1-2-15-3-5-16(6-4-15)7-8-17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3
Standard InChI Key SOLQDJUTBJEPAR-UHFFFAOYSA-N
SMILES CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Canonical SMILES CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F

Introduction

5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene is an organic compound with the molecular formula C22H31F3C_{22}H_{31}F_3, and a molecular weight of 352.5 g/mol. It is structured around a trifluorobenzene core with two cyclohexyl groups, one of which is substituted with an ethyl group. The compound's stereochemistry is defined by its trans configuration in both cyclohexyl rings, which influences its physicochemical properties and potential applications .

Chemical Identity

PropertyValue
IUPAC Name5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene
SynonymsBenzene, 5-[trans-4-[2-(trans-4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluoro-
PubChem CID19818199
SMILES NotationCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
InChIKeySOLQDJUTBJEPAR-UHFFFAOYSA-N
Molecular Weight352.5 g/mol

Structural Characteristics

The compound features:

  • A trifluorobenzene ring: This provides electron-withdrawing properties due to the fluorine atoms.

  • Two cyclohexyl groups: These are connected via an ethylene bridge, forming a bulky hydrophobic moiety.

  • An ethyl substituent: Positioned on one of the cyclohexyl rings, adding asymmetry and influencing steric interactions.

Potential Applications

Although specific applications for this compound are not detailed in available literature, its structural features suggest potential uses in:

  • Material Science: The trifluorobenzene core may enhance thermal stability and chemical resistance in polymers or coatings.

  • Pharmaceuticals: The bulky hydrophobic groups could make it a candidate for drug design targeting lipid membranes.

  • Liquid Crystals: The rigid structure and fluorinated aromatic ring may make it suitable for liquid crystal displays (LCDs).

Research Context

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator